molecular formula C8H20N2 B084452 N1,N1-Dipropylethane-1,2-diamine CAS No. 14165-22-1

N1,N1-Dipropylethane-1,2-diamine

Cat. No.: B084452
CAS No.: 14165-22-1
M. Wt: 144.26 g/mol
InChI Key: DMDXQHYISPCTGF-UHFFFAOYSA-N
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Description

N1,N1-Dipropylethane-1,2-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two propyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .

Mode of Action

The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .

Biochemical Pathways

It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .

Pharmacokinetics

It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.

Result of Action

The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dipropylethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Ethylenediamine and propyl halides (such as propyl bromide or propyl chloride).

    Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The ethylenediamine is mixed with the propyl halide and the base in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux to promote the reaction.

    Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dipropylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N1,N1-Dipropylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethylethane-1,2-diamine: Similar structure but with methyl groups instead of propyl groups.

    N1,N1-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of propyl groups.

    N1,N1-Dibutylethane-1,2-diamine: Similar structure but with butyl groups instead of propyl groups.

Uniqueness

N1,N1-Dipropylethane-1,2-diamine is unique due to the presence of propyl groups, which can influence its reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and steric hindrance in chemical reactions.

Properties

IUPAC Name

N',N'-dipropylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXQHYISPCTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931151
Record name N~1~,N~1~-Dipropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-22-1
Record name N~1~,N~1~-Dipropylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)dipropylamine
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